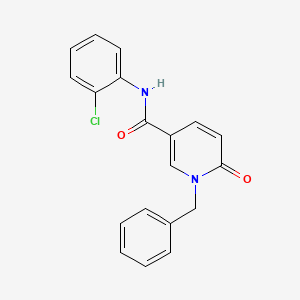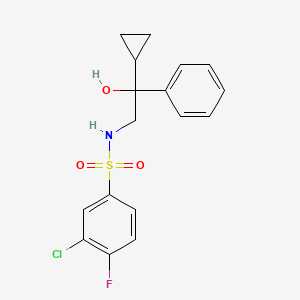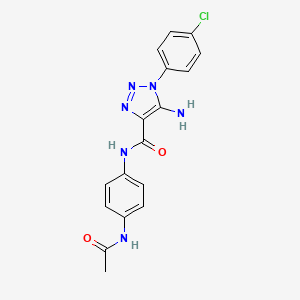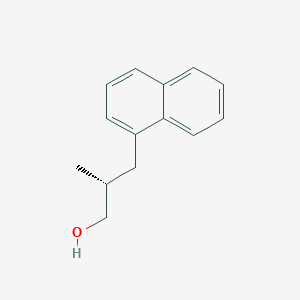
(R)-2-Methyl-3-(1-naphthyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-3-(1-naphthyl)-1-propanol is a chiral alcohol compound that features a naphthyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-3-(1-naphthyl)-1-propanol typically involves the asymmetric reduction of 1-acetonaphthone. One common method employs the use of a chiral catalyst, such as a ruthenium complex, to achieve high enantioselectivity. The reaction conditions often include the use of ammonium formate as a reducing agent and a solvent like methanol .
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-3-(1-naphthyl)-1-propanol may involve large-scale asymmetric catalytic reduction processes. These methods are designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-3-(1-naphthyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 1-Naphthyl-2-propanone or 1-naphthylpropanoic acid.
Reduction: 2-Methyl-3-(1-naphthyl)propane.
Substitution: 2-Methyl-3-(1-naphthyl)-1-chloropropane or 2-Methyl-3-(1-naphthyl)-1-bromopropane.
Scientific Research Applications
®-2-Methyl-3-(1-naphthyl)-1-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: The compound is used in the production of chiral catalysts and ligands for asymmetric synthesis
Mechanism of Action
The mechanism by which ®-2-Methyl-3-(1-naphthyl)-1-propanol exerts its effects is primarily through its interaction with specific molecular targets. The compound’s chiral nature allows it to fit into enzyme active sites or receptor binding pockets in a stereospecific manner, influencing biochemical pathways and reactions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(1-Naphthyl)ethylamine
- (S)-1-(1-Naphthyl)ethylamine
- ®-1-Cyclohexylethylamine
- ®-α-Methylbenzylamine
Uniqueness
®-2-Methyl-3-(1-naphthyl)-1-propanol is unique due to its specific structural configuration, which imparts distinct stereochemical properties. This uniqueness makes it particularly valuable in applications requiring high enantiomeric purity and specific chiral interactions. Compared to similar compounds, it offers different reactivity and binding characteristics, making it suitable for specialized synthetic and research applications .
Properties
IUPAC Name |
(2R)-2-methyl-3-naphthalen-1-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-11(10-15)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15H,9-10H2,1H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIFEQUXADCRQX-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC2=CC=CC=C21)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
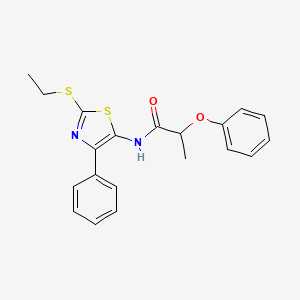
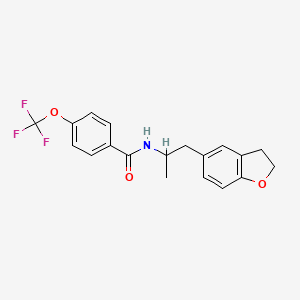
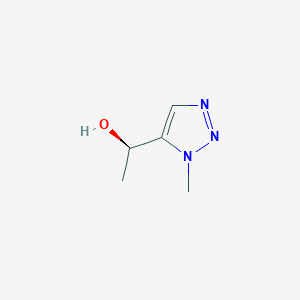
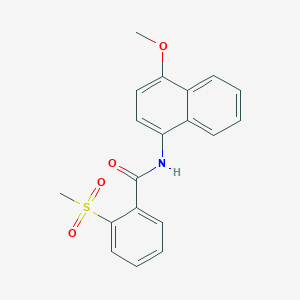
![Ethyl 6-acetyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966668.png)
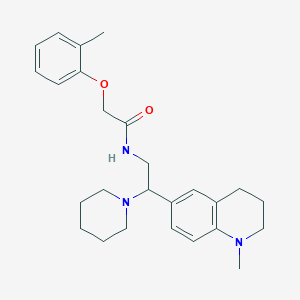
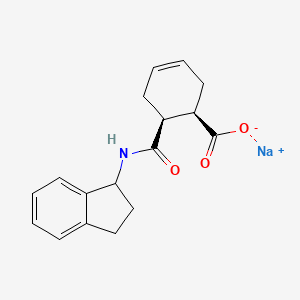
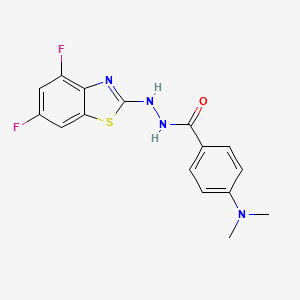
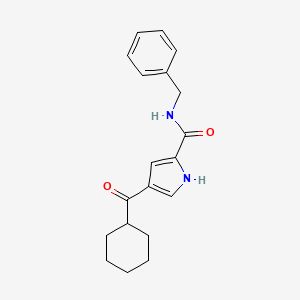
![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2966673.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]ethanediamide](/img/structure/B2966674.png)
